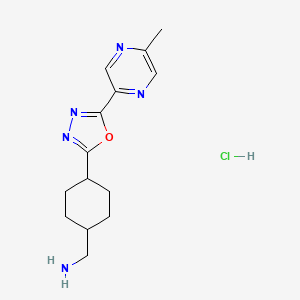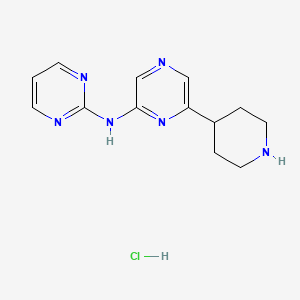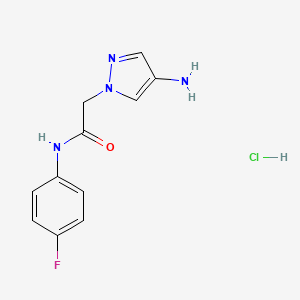
(4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride
Overview
Description
The compound “(4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride” is a chemical compound with the molecular formula C14H20ClN5O . It is not intended for human or veterinary use and is primarily used for research purposes.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the search results .Scientific Research Applications
Synthesis and Characterization
- Compound Synthesis : The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a structurally similar compound to the queried chemical, has been synthesized using p-Toluic hydrazide and glycine via polyphosphoric acid condensation. This process is high yielding and the compound is characterized by various spectroscopic techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
Biological and Medicinal Applications
Antiepileptic Activity : Novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles, with structural resemblance, demonstrate significant anticonvulsant activities. This was assessed using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole models. The study contributes to understanding the structure-activity relationships of such compounds (Rajak et al., 2013).
Anticancer Properties : A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, structurally similar, were synthesized and showed notable cytotoxic activity against various cancer cell lines. This indicates potential for such compounds in cancer treatment (Ramazani et al., 2014).
Antimicrobial Activity : Synthesized compounds containing the 1,3,4-oxadiazole moiety have demonstrated antimicrobial properties. This includes activity against bacteria like Pseudomonas aeruginosa and Escherichia coli, as well as antifungal activity against species like Candida albicans (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Anti-inflammatory Effects : Novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones have been synthesized and shown significant anti-inflammatory properties in carrageenan footpad edema tests, indicating the therapeutic potential of such compounds in inflammation-related conditions (Koksal, Yarim, Erdal, & Bozkurt, 2013).
Safety and Hazards
properties
IUPAC Name |
[4-[5-(5-methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O.ClH/c1-9-7-17-12(8-16-9)14-19-18-13(20-14)11-4-2-10(6-15)3-5-11;/h7-8,10-11H,2-6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWBZYOPVSWZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=NN=C(O2)C3CCC(CC3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B1402415.png)

![4-{5-[2-(2-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402418.png)

![1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402421.png)
![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402422.png)
![[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride](/img/structure/B1402423.png)
![4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402426.png)
![1-(3-Pyrrolidin-2-yl-5,6-dihydro-8H-[1,2,4]triazolo-[4,3-a]pyrazin-7-yl)-ethanone dihydrochloride](/img/structure/B1402427.png)
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride](/img/structure/B1402432.png)
![4-[4-Methyl-5-(2-phenoxy-ethyl)-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402434.png)

![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride](/img/structure/B1402436.png)
